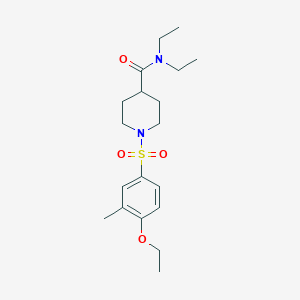
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide, also known as PTAA, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. PTAA is a member of the sulfonamide family and has a molecular weight of 424.54 g/mol.
Mécanisme D'action
The mechanism of action of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the target cells. 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In bacterial infections, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been shown to inhibit the growth of bacteria by disrupting the cell membrane.
Biochemical and Physiological Effects:
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been shown to have various biochemical and physiological effects on the target cells. In cancer cells, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been shown to induce cell cycle arrest and apoptosis by activating various signaling pathways. In bacterial cells, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been shown to disrupt the cell membrane and inhibit the synthesis of essential proteins. 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has several advantages for use in lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its ability to form stable complexes with various molecules. However, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide also has some limitations, including its complex synthesis process, its potential toxicity, and its limited availability.
Orientations Futures
There are several future directions for the research on 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide, including the development of new synthetic methods for 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide, the investigation of its potential as a drug candidate for various diseases, the exploration of its potential applications in materials science, and the investigation of its potential as a herbicide and fungicide. Further studies are also needed to fully understand the mechanism of action of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide and its biochemical and physiological effects on the target cells.
Méthodes De Synthèse
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide can be synthesized through a multi-step process that involves the reaction of o-toluidine with phosgene to form N-(o-tolyl)carbamic acid chloride, which is then reacted with 4-(pyrrolidin-1-ylsulfonyl)phenol to form 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide. The synthesis of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In materials science, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been used as a building block for the synthesis of novel polymers and materials with unique properties. In agriculture, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been investigated as a potential herbicide and fungicide.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-6-2-3-7-18(15)20-19(22)14-25-16-8-10-17(11-9-16)26(23,24)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLXSDFRFRMYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7684079.png)


![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)







![5-(4-chloro-N-methylphenylsulfonamido)-N-isopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7684156.png)
